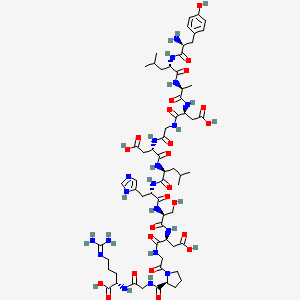
Yladgdlhsdgpgr
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Yladgdlhsdgpgr: is a polypeptide that has been identified through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound has a molecular weight of 1472.52 and a chemical formula of C62H93N19O23 .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of Yladgdlhsdgpgr involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, typically using reagents like Fmoc (9-fluorenylmethyloxycarbonyl) for protecting amino groups and HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) for coupling .
Industrial Production Methods: : Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to ensure high throughput and reproducibility. The final product is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .
化学反応の分析
Types of Reactions: : Yladgdlhsdgpgr can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide or thiol-containing compounds
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can break these bonds .
科学的研究の応用
Yladgdlhsdgpgr has a wide range of applications in scientific research:
Chemistry: It is used in studies involving peptide interactions and structure-activity relationships.
Biology: The compound is employed in protein interaction studies, functional analysis, and epitope mapping.
Medicine: this compound is explored for its potential therapeutic applications, including as a drug candidate or a diagnostic tool.
Industry: It is used in the development of new biomaterials and as a standard in analytical techniques .
作用機序
The mechanism by which Yladgdlhsdgpgr exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. This binding can activate or inhibit various signaling pathways, leading to the desired biological response. The exact molecular targets and pathways involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds: : Other polypeptides identified through peptide screening include compounds like GLP-1 (glucagon-like peptide-1) and insulin analogs.
Uniqueness: : Yladgdlhsdgpgr is unique due to its specific amino acid sequence and the resulting biological activity. Unlike other polypeptides, it has distinct interactions and effects, making it valuable for specific research and therapeutic applications .
List of Similar Compounds
- GLP-1
- Insulin analogs
- Other biologically active polypeptides identified through peptide screening .
特性
分子式 |
C62H93N19O23 |
|---|---|
分子量 |
1472.5 g/mol |
IUPAC名 |
(2S)-2-[[2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-(diaminomethylideneamino)pentanoic acid |
InChI |
InChI=1S/C62H93N19O23/c1-29(2)16-37(76-52(94)35(63)18-32-10-12-34(83)13-11-32)55(97)72-31(5)51(93)75-40(20-48(87)88)53(95)68-24-46(85)74-42(22-50(91)92)58(100)77-38(17-30(3)4)56(98)78-39(19-33-23-66-28-71-33)57(99)80-43(27-82)59(101)79-41(21-49(89)90)54(96)70-26-47(86)81-15-7-9-44(81)60(102)69-25-45(84)73-36(61(103)104)8-6-14-67-62(64)65/h10-13,23,28-31,35-44,82-83H,6-9,14-22,24-27,63H2,1-5H3,(H,66,71)(H,68,95)(H,69,102)(H,70,96)(H,72,97)(H,73,84)(H,74,85)(H,75,93)(H,76,94)(H,77,100)(H,78,98)(H,79,101)(H,80,99)(H,87,88)(H,89,90)(H,91,92)(H,103,104)(H4,64,65,67)/t31-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-/m0/s1 |
InChIキー |
WLMFVYCMJXTASO-MKONGDQZSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N2CCC[C@H]2C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
正規SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N2CCCC2C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2R,3S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)-5-prop-2-enyloxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12391844.png)
![N-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-5-[(E)-2-[(2S,4R)-4-hydroxy-6-oxooxan-2-yl]ethenyl]pyrimidin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12391846.png)
![2-amino-8-bromo-9-[(2R,3R,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one](/img/structure/B12391852.png)
![[D-Arg2]Dermorphin-(1-4) amide](/img/structure/B12391858.png)
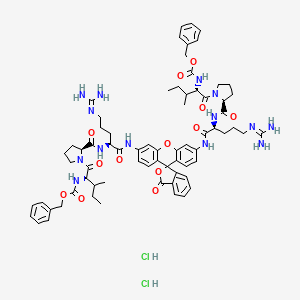
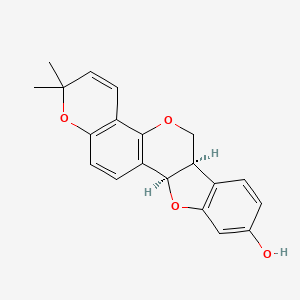
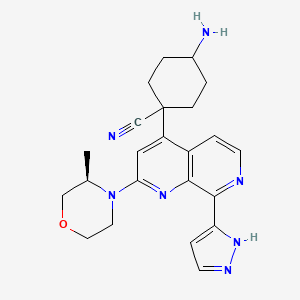
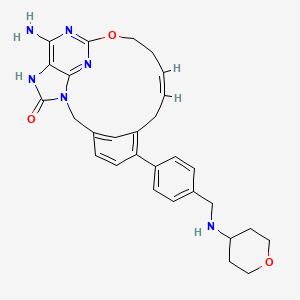
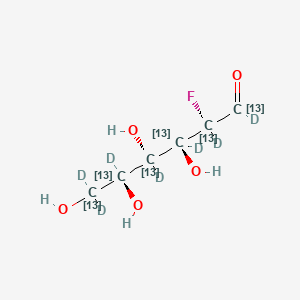
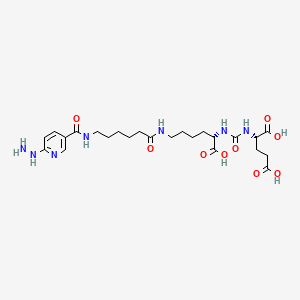
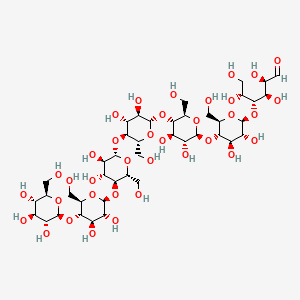
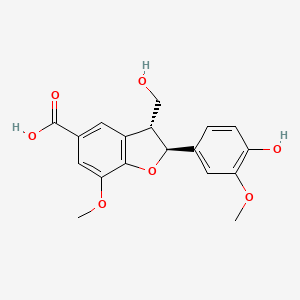
![(2R,5R)-5-[6-(cyclopentylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12391924.png)

